4-Bromo-5-methylisoquinolin-1(2H)-one
Overview
Description
4-Bromo-5-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a bromine atom at the 4th position and a methyl group at the 5th position on the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 5-methylisoquinolin-1(2H)-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the isoquinolinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-5-carboxyisoquinolin-1(2H)-one.
Reduction: 4-Bromo-5-methylisoquinolin-1-ol.
Scientific Research Applications
4-Bromo-5-methylisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The bromine atom and the isoquinolinone ring structure can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinolin-1(2H)-one: Lacks the methyl group at the 5th position.
5-Methylisoquinolin-1(2H)-one: Lacks the bromine atom at the 4th position.
4-Chloro-5-methylisoquinolin-1(2H)-one: Has a chlorine atom instead of a bromine atom at the 4th position.
Uniqueness
4-Bromo-5-methylisoquinolin-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group on the isoquinoline ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s overall stability and solubility.
Properties
IUPAC Name |
4-bromo-5-methyl-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-3-2-4-7-9(6)8(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHFWDYFQTNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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